4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C₁₆H₂₄N₂O₃. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3-(diethylamino)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(Dimethylamino)propyl]carbamoyl}phenyl acetate
- 4-{[3-(Diethylamino)butyl]carbamoyl}phenyl acetate
- 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl benzoate
Uniqueness
4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and applications in research and industry .
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
[4-[3-(diethylamino)propylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H24N2O3/c1-4-18(5-2)12-6-11-17-16(20)14-7-9-15(10-8-14)21-13(3)19/h7-10H,4-6,11-12H2,1-3H3,(H,17,20) |
InChI Key |
HEFUFXWXMDLKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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